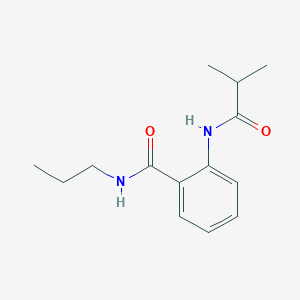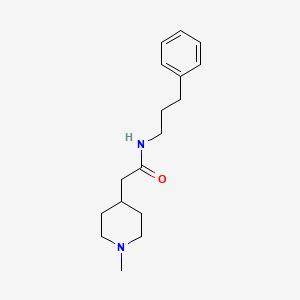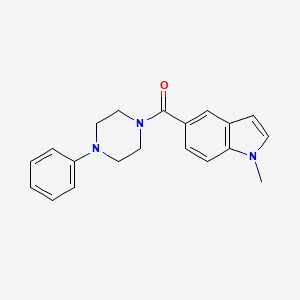
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
Overview
Description
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Piperazine derivatives are also significant in medicinal chemistry due to their pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of an indole derivative with a piperazine derivative under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing signal transduction pathways and cellular responses . The piperazine moiety may enhance the compound’s ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a different position of the indole substitution.
(1-methyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group on the piperazine ring.
Uniqueness
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
(1-methylindol-5-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-21-10-9-16-15-17(7-8-19(16)21)20(24)23-13-11-22(12-14-23)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTYTECPCVYYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-fluoro-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B4522329.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B4522357.png)
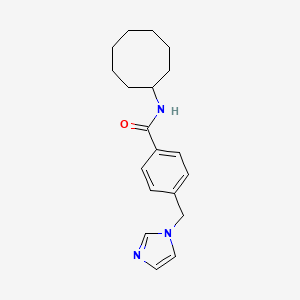
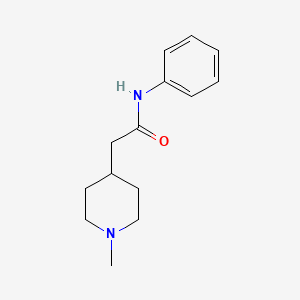
![4-[4-(2-phenylethoxy)benzoyl]morpholine](/img/structure/B4522385.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-5-phenylisoxazole-3-carboxamide](/img/structure/B4522392.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4522396.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-2-yl)methanone](/img/structure/B4522400.png)
![3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4522403.png)
![4-methyl-N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4522415.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4522427.png)
methanone](/img/structure/B4522435.png)
